REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([NH2:7])=O.S(Cl)(Cl)=O.CN(C=O)C.[OH-].[Na+]>C1C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]#[N:7] |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)N)C=C(C1)C
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hr
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified by silica gel column chromatography (eluent, EA:hexane (1:4))
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C#N)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |